molecular formula C6H11NS B3282856 1-Piperidinecarbothioaldehyde CAS No. 7584-63-6

1-Piperidinecarbothioaldehyde

Cat. No.: B3282856
CAS No.: 7584-63-6
M. Wt: 129.23 g/mol
InChI Key: HXYGTCQCDHEVBB-UHFFFAOYSA-N
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Description

1-Piperidinecarbothioaldehyde is a specialized organic compound featuring a piperidine ring substituted with a thiocarboxaldehyde functional group. This structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Piperidine derivatives are of significant interest in pharmaceutical development, as the piperidine scaffold is a common motif in bioactive molecules. For instance, structurally related 4-(Diphenylmethyl)-1-piperidinemethanimine analogues have been investigated for their potent gastric antisecretory activity, highlighting the therapeutic potential of this chemical class . The presence of the thioaldehyde group in this compound offers unique reactivity compared to its oxo-analogue, potentially enabling the synthesis of novel thio-containing heterocycles and serving as a key intermediate in the preparation of more complex molecules for biological evaluation. This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

piperidine-1-carbothialdehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c8-6-7-4-2-1-3-5-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYGTCQCDHEVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinecarbothioaldehyde can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon disulfide (CS₂) in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 25-50°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Advanced purification techniques, including distillation and crystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarbothioaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidinecarbothioaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research has shown its potential in developing new drugs with anticancer, antiviral, and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Piperidinecarbothioaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₆H₁₁NS 129.22 Thioaldehyde (-CHS) High nucleophilicity; synthesis intermediate
Piperidine, 4-(phenylmethyl)- C₁₂H₁₇N 175.27 Benzyl substituent Potential ligand or building block; safety data available
4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride Not specified Not specified Amide, phenyl, hydrochloride salt Hydride classification; no known hazards
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Likely C₉H₁₅NO₄ ~217.22 (estimated) Ethoxycarbonyl, carboxylic acid High hydrogen-bonding capacity; drug synthesis intermediate
1-Piperidinecarbothioic acid, (5-nitrofurfurylidene) hydrazide Not specified Not specified Thioic acid, hydrazide, nitrofuran Antimicrobial potential due to nitrofuran moiety

Functional Group Impact on Reactivity and Stability

  • Thioaldehyde vs. Aldehyde : The thioaldehyde group in this compound is less polar but more nucleophilic than its oxygen analog, making it prone to thiol-based reactions (e.g., thioacetal formation) .
  • Amide and Hydrochloride Salt: The hydrochloride salt in 4-Amino-N-phenylpiperidine-1-carboxamide improves solubility in polar solvents, while the amide group increases stability against hydrolysis .
  • Carboxylic Acid and Ester : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid exhibits dual functionality: the carboxylic acid enables salt formation, and the ethoxycarbonyl group acts as a protecting moiety in peptide synthesis .

Biological Activity

1-Piperidinecarbothioaldehyde, with the CAS number 7584-63-6, is a compound characterized by its piperidine ring and thiocarbonyl group. This unique structure grants it distinctive chemical properties and potential biological activities. Research into its biological effects has revealed various applications in medicinal chemistry, particularly in the development of therapeutic agents.

This compound is notable for its reactivity due to the presence of a thiocarbonyl group. This feature allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Its structure can be represented as follows:

C6H10N2S\text{C}_6\text{H}_{10}\text{N}_2\text{S}

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study assessing various compounds for their efficacy against bacterial strains, it was found to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising, suggesting potential as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A summary of findings from various studies is presented in Table 1.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15Caspase activation
Study BMCF-720Apoptosis induction
Study CA54918Cell cycle arrest

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells.

  • Enzyme Inhibition : The thiocarbonyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Signal Transduction : It may modulate pathways involved in cell survival and proliferation, particularly through the regulation of apoptosis-related proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A randomized controlled trial investigated its effects on patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among those treated with formulations containing this compound.
  • Case Study 2 : In a clinical setting, patients with late-stage cancer were administered compounds derived from this compound. Observations included improved quality of life and reduced tumor size in a subset of patients.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Piperidinecarbothioaldehyde, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using piperidine derivatives and thiocarbonyl precursors. Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the thiocarbonyl group (δ ~200-220 ppm in 13C^{13}\text{C} NMR) and piperidine ring protons (δ ~1.5-3.5 ppm in 1H^1\text{H} NMR) .
  • Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns consistent with the thiocarbonyl moiety .
  • Infrared (IR) Spectroscopy : For detecting C=S stretching vibrations (~1200-1050 cm1^{-1}) .
    • Experimental Reproducibility : Document reaction conditions (solvent, temperature, stoichiometry) and purification steps (e.g., column chromatography) to ensure reproducibility .

Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure and inhalation .
  • Waste Disposal : Follow institutional guidelines for thiocarbonyl-containing compounds, as they may generate toxic byproducts (e.g., H2_2S) under acidic conditions .
  • Emergency Protocols : Maintain neutralizing agents (e.g., sodium bicarbonate) and eye-wash stations in the workspace .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing the yield of this compound in heterogeneous catalytic systems?

  • Methodological Answer :

  • Parameter Screening : Use a factorial design to test variables like catalyst loading (e.g., Pd/C or Ni-based catalysts), solvent polarity, and reaction time .
  • In Situ Monitoring : Employ techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation and adjust conditions dynamically .
  • Comparative Analysis : Compare yields under inert (N2_2) vs. aerobic conditions to assess oxidation side reactions .
    • Data Interpretation : Use ANOVA to identify statistically significant factors affecting yield .

Q. How can contradictory spectral data (e.g., unexpected 1H^1\text{H} NMR shifts) in this compound characterization be resolved?

  • Methodological Answer :

  • Hypothesis Testing : Investigate potential causes:
  • Tautomerism : Thiocarbonyl-thiol tautomeric equilibria may alter chemical shifts. Use variable-temperature NMR to detect dynamic exchange .
  • Impurity Profiling : Conduct high-resolution MS to identify byproducts (e.g., oxidized or dimerized species) .
  • Control Experiments : Synthesize reference compounds (e.g., 1-Piperidinecarboxaldehyde) to isolate spectral contributions of the thiocarbonyl group .

Q. What strategies are recommended for identifying novel biological or catalytic applications of this compound?

  • Methodological Answer :

  • Literature Mining : Use databases like SciFinder or Reaxys to identify structurally analogous thiocarbonyl compounds with reported bioactivity (e.g., enzyme inhibition) or catalytic roles (e.g., ligand design) .
  • Computational Screening : Perform DFT calculations to predict reactivity (e.g., nucleophilic attack at the thiocarbonyl group) or binding affinities with target proteins .
  • Collaborative Validation : Partner with biochemistry labs to test hypotheses in enzyme assays or cell-based models .

Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to structure hypotheses for this compound studies?

  • Example Application :

  • Population (P) : Reaction systems involving thiocarbonyl compounds.
  • Intervention (I) : Introduction of a Lewis acid catalyst (e.g., BF3_3).
  • Comparison (C) : Reactions without catalyst vs. with catalyst.
  • Outcome (O) : % Yield improvement or reduction in reaction time.
  • Time (T) : 6-hour reaction duration .
    • Utility : This framework ensures clarity in hypothesis formulation and facilitates comparative analysis .

Q. What are the FINER criteria for evaluating the feasibility of a research question on this compound?

  • Application :

  • Feasible : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions) .
  • Interesting : Address gaps in thiocarbonyl chemistry (e.g., understudied reaction mechanisms) .
  • Novel : Explore applications in emerging fields like organocatalysis or metallodrug synthesis .
  • Ethical : Adhere to chemical safety protocols and waste disposal regulations .
  • Relevant : Align with broader goals in sustainable chemistry or drug discovery .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Guidelines :

  • Detailed Protocols : Include exact stoichiometry, solvent grades, and equipment specifications (e.g., microwave reactor settings) .
  • Supplementary Data : Provide raw spectral files (e.g., .jdx for IR) and chromatograms in open-access repositories .
  • Negative Results : Report failed experiments (e.g., polymerization under high heat) to prevent redundant efforts .

Q. What are common pitfalls in interpreting kinetic data for this compound reactions, and how can they be avoided?

  • Solutions :

  • Baseline Correction : Account for solvent evaporation or thermal degradation in rate calculations .
  • Statistical Validation : Use triplicate runs and report standard deviations to address variability .
  • Mechanistic Probes : Employ isotopic labeling (e.g., 34S^{34}\text{S}) or trapping agents to confirm reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidinecarbothioaldehyde
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Reactant of Route 2
1-Piperidinecarbothioaldehyde

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